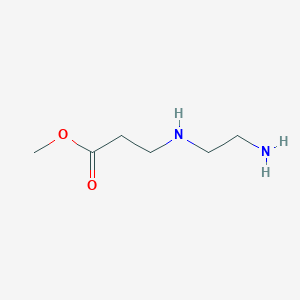

6-Amino-4-azahexanoic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-4-azahexanoic acid methyl ester is a nitrogen-containing derivative of hexanoic acid, characterized by an amino group at the 6th carbon and an aza (NH) group at the 4th position of the hexanoic acid backbone, esterified with a methyl group. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the amino group and lipophilicity from the methyl ester moiety.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for 6-amino-4-azahexanoic acid methyl ester?

The synthesis typically involves alkylation and transesterification steps. A validated approach for analogous compounds (e.g., ethyl esters of 6-aminohexanoic acids) involves direct alkylation of secondary amines with ethyl 6-bromohexanoate, followed by transesterification using long-chain alkanols and sodium alcoholate catalysts. Reaction conditions such as solvent polarity, temperature (e.g., 60–80°C), and catalyst loading significantly influence yield . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly 1H NMR to resolve amino and ester proton environments .

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C=O stretch of esters at ~1740 cm⁻¹) .

- UV-Vis Spectroscopy : Useful for tracking conjugated systems or intermediates in multi-step syntheses .

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-ES+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing side reactions .

- Catalyst Screening : Sodium alcoholate catalysts in transesterification enhance reaction rates and selectivity .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes thermal decomposition of sensitive intermediates .

- Workup Protocols : Ethanol-water recrystallization improves purity (>95%) for biological testing .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Contradictions often arise from stereochemical ambiguity or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations, clarifying complex spin systems .

- Isotopic Labeling : Incorporation of 13C or 15N labels aids in distinguishing between tautomers or conformational isomers .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What experimental designs are recommended for evaluating biological activity?

For pharmacological studies (e.g., HDAC inhibition):

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibitory potency (IC50) .

- Cellular Models : Dose-response studies in cancer cell lines (e.g., HeLa) with cytotoxicity assays (MTT or resazurin) .

- Structure-Activity Relationship (SAR) : Systematic modification of the azahexanoic backbone and ester groups to correlate structural features with activity .

Q. How can purity challenges during synthesis impact downstream applications?

Impurities (e.g., unreacted amines or ester byproducts) may skew biological results. Mitigation strategies include:

- HPLC-Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) separates closely related analogs .

- Microscale Screening : Parallel synthesis in microplates identifies optimal conditions for scalable purity .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) assess ester hydrolysis susceptibility, guiding storage protocols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Hexanoic Acid Esters

These compounds share the hexanoic acid backbone but differ in the position and type of amino substituents:

- Ethyl 6-(dimethylamino)hexanoate: Synthesized via Eschweiler–Clarke methylation followed by esterification, this compound lacks the 4-aza group but features a tertiary amino group at the terminal carbon. It serves as a precursor for transesterification reactions to produce long-chain alkanol esters for lipid membrane studies .

- Long-chain alkyl esters of 6-aminohexanoic acids (e.g., octyl to dodecyl esters): Prepared via alkylation of secondary amines with ethyl 6-bromohexanoate, these esters prioritize lipophilicity over water solubility, making them suitable for surfactant or drug delivery systems .

Key Differences :

- Solubility: The 4-aza group in 6-amino-4-azahexanoic acid methyl ester likely increases polarity compared to tertiary amino analogs, reducing compatibility with nonpolar solvents.

- Synthetic Pathways: Unlike alkylation-based methods for tertiary amino esters , the 4-aza group may require specialized cyclization or protection-deprotection strategies.

Azido-Substituted Hexanoic Acid Esters

- 6-Azidohexanoic acid methyl ester (CAS 110544-77-9): Features an azido group at the 6th position instead of an amino group. The azido group confers reactivity in click chemistry applications, contrasting with the nucleophilic amino group in the target compound. Molecular weight (171.20 g/mol) and ester functionality are comparable .

Fatty Acid Methyl Esters (FAMEs)

While structurally distinct, FAMEs like myristoleic acid methyl ester and palmitic acid methyl ester share the methyl ester group, enabling comparisons of ester-driven properties:

- Lipophilicity: FAMEs prioritize lipid solubility for membrane studies , whereas amino/aza-substituted esters balance polarity and lipophilicity.

- Applications: FAMEs are used in biofuel research and lipidomics , while amino-substituted esters have niche roles in drug design .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Acid-Catalyzed Esterification

General Methodology

The acid-catalyzed esterification of amino acids with methanol is a cornerstone technique. In this process, a free amino acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid) under reflux conditions . For 6-amino-4-azahexanoic acid, the reaction proceeds as follows:

Reaction Scheme:

6-Amino-4-azahexanoic acid+CH₃OHH⁺6-Amino-4-azahexanoic acid methyl ester+H₂O

Optimized Protocol (Based on Patent Data)

-

Catalyst: Sulfuric acid (1–5 equivalents relative to amino acid) .

-

Solvent: Excess methanol (methanol-to-amino acid molar ratio: 6–10:1) .

-

Conditions: Reflux at 60–80°C for 1.5–2.5 hours, followed by concentration under reduced pressure (≤20 mbar) .

-

Yield Enhancement: Repeating reflux-concentration cycles 3–5 times increases yields from 75% to >99% .

Table 1: Yield Progression with Iterative Cycles

| Cycle Repetitions | Yield Range (%) |

|---|---|

| 1 | 75–85 |

| 2 | 85–95 |

| 3 | 95–97 |

| 4 | 97–99 |

Purification Strategies

-

Precipitation: Adjust filtrate pH to 1.5–3.0 to isolate the ester .

-

Multi-Phase Separation: Partition the reaction mixture into organic (ester-rich) and aqueous (acid-rich) phases at pH 8.8–9.2 .

Trimethylchlorosilane (TMSCl)-Mediated Esterification

Room-Temperature Synthesis

A milder alternative employs TMSCl as a silylating agent to facilitate esterification at ambient conditions . This method avoids thermal degradation and simplifies workflow:

Procedure:

-

Mix 6-amino-4-azahexanoic acid (0.1 mol) with TMSCl (0.2–0.4 mol) in methanol (100 mL).

-

Stir at 25°C for 12–24 hours.

-

Concentrate under vacuum to isolate the hydrochloride salt .

Advantages:

Table 2: TMSCl Method Performance

| Amino Acid Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Glycine | 12 | 90 |

| Leucine | 12 | 92 |

| Cystine | 24 | 80 |

Base-Catalyzed Methanolysis

Limitations and Adaptations

Base-catalyzed methods (e.g., KOH/methanol) are ineffective for free amino acids but may apply to protected derivatives . For 6-amino-4-azahexanoic acid, pre-protection of the amine group (e.g., Boc or Fmoc) is necessary before esterification.

Example Workflow:

-

Protect the amino group with Boc-anhydride.

-

React with methanol/KOH at 45°C for 1 hour.

Industrial-Scale Considerations

Process Intensification

-

Continuous Flow Systems: Reduce reaction time and improve consistency .

-

Catalyst Recycling: Recover sulfuric acid via neutralization and filtration .

Environmental Impact

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

methyl 3-(2-aminoethylamino)propanoate |

InChI |

InChI=1S/C6H14N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2-5,7H2,1H3 |

InChI Key |

HJBAJYUJRZGNGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.